molecular formula C10H18O5P+ B14634261 Oxobis[(oxolan-2-yl)methoxy]phosphanium CAS No. 55554-05-7

Oxobis[(oxolan-2-yl)methoxy]phosphanium

Cat. No.: B14634261
CAS No.: 55554-05-7
M. Wt: 249.22 g/mol
InChI Key: NKGUPWCTXLHWKA-UHFFFAOYSA-N
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Description

Oxobis[(oxolan-2-yl)methoxy]phosphanium is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is particularly interesting due to its unique structure, which includes an oxolan ring and a methoxy group bonded to phosphorus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxobis[(oxolan-2-yl)methoxy]phosphanium typically involves the reaction of oxolan-2-ylmethanol with a phosphorus-containing reagent. One common method is the reaction of oxolan-2-ylmethanol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Oxobis[(oxolan-2-yl)methoxy]phosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert this compound to phosphines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

Oxobis[(oxolan-2-yl)methoxy]phosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of oxobis[(oxolan-2-yl)methoxy]phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used organophosphorus compound with similar reactivity.

  • **Tris(2-methoxyphenyl)ph

Properties

CAS No.

55554-05-7

Molecular Formula

C10H18O5P+

Molecular Weight

249.22 g/mol

IUPAC Name

oxo-bis(oxolan-2-ylmethoxy)phosphanium

InChI

InChI=1S/C10H18O5P/c11-16(14-7-9-3-1-5-12-9)15-8-10-4-2-6-13-10/h9-10H,1-8H2/q+1

InChI Key

NKGUPWCTXLHWKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CO[P+](=O)OCC2CCCO2

Origin of Product

United States

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